Cas no 80019-21-2 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl- structure
80019-21-2 structure
Product name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-
CAS No:80019-21-2
MF:C29H21N3O3S2
MW:523.62534
CID:733678
PubChem ID:136138859

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-
    • 5-[6,8-bis(phenylsulfanyl)-1H-benzo[cd]indol-2-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • 5-[6,8-bis(phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
    • NS00060661
    • 5-(6,8-Bis(phenylthio)benz(cd)indol-2(1H)-ylidene)-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
    • DTXSID201000910
    • 80019-21-2
    • 5-[6,8-Bis(phenylsulfanyl)benzo[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • 5-[6,8-bis-(Phenylthio)benz[cd]indol-2(1H)-ylidene]-1,3-dimethyl-1H,3H,5H-pyrimidine-2,4,6-trione
    • EINECS 279-366-0
    • Inchi: InChI=1S/C29H21N3O3S2/c1-31-27(33)24(28(34)32(2)29(31)35)25-20-15-9-14-19-21(36-17-10-5-3-6-11-17)16-22(26(30-25)23(19)20)37-18-12-7-4-8-13-18/h3-16,33H,1-2H3
    • InChI Key: BIOINKYPRLWJFS-UHFFFAOYSA-N
    • SMILES: CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C(C=C(C4=C3C2=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6)O

Computed Properties

  • Exact Mass: 523.102
  • Monoisotopic Mass: 523.102
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 4
  • Complexity: 932
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • XLogP3: 6.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 120A^2

Experimental Properties

  • Density: 1.5
  • Boiling Point: 684.1°C at 760 mmHg
  • Flash Point: 367.5°C
  • Refractive Index: 1.8

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd